N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring substituted with a bromopyridine moiety and a cyclopropanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the bromopyridine moiety. The piperidine ring can be synthesized through cyclization reactions, while the bromopyridine moiety can be introduced via halogenation reactions. The final step involves the coupling of the piperidine and bromopyridine units with the cyclopropanesulfonamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in the formation of various substituted pyridine derivatives .
Scientific Research Applications
N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The bromopyridine moiety may interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity, while the cyclopropanesulfonamide group may contribute to its stability and solubility .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives and bromopyridine-containing molecules, such as:
Uniqueness
N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropanesulfonamide group differentiates it from other similar compounds, potentially enhancing its stability and reactivity .
Properties
Molecular Formula |
C13H18BrN3O2S |
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Molecular Weight |
360.27 g/mol |
IUPAC Name |
N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
InChI |
InChI=1S/C13H18BrN3O2S/c14-10-3-6-13(15-8-10)17-7-1-2-11(9-17)16-20(18,19)12-4-5-12/h3,6,8,11-12,16H,1-2,4-5,7,9H2 |
InChI Key |
OLBKYSUWTZFXAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=NC=C(C=C2)Br)NS(=O)(=O)C3CC3 |
Origin of Product |
United States |
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